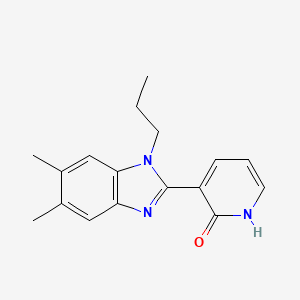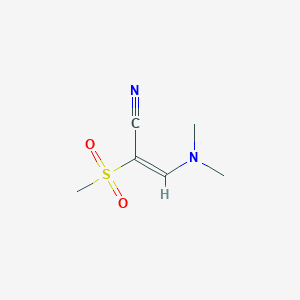
3-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Overview
Description
3-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, commonly referred to as MPP+, is a synthetic compound that has been studied extensively for its potential therapeutic applications. MPP+ is a lipophilic, colorless, and odorless compound that is structurally similar to the naturally occurring neurotransmitter dopamine. This compound has been found to have a variety of biochemical and physiological effects, including inhibition of dopamine reuptake, inhibition of monoamine oxidase, and modulation of intracellular calcium levels. As a result, MPP+ has been studied for its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease, as well as for its potential use as a laboratory tool for studying the effects of dopamine on the brain.
Scientific Research Applications
Luminescent Properties
- A study by Destefano and Geiger (2017) explored the photophysical properties of transition metal complexes with 5,6-dimethyl-2-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-benzimidazole ligand. They found it to be luminescent at room temperature, with potential applications in materials science and photonics Destefano & Geiger, 2017.
Synthesis of Heterocyclic Compounds
- Dzvinchuk and Lozinskii (2007) reported the synthesis of previously unknown 6-(1H-benzimidazol-2-yl)pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones. Their work contributes to the development of novel heterocyclic compounds Dzvinchuk & Lozinskii, 2007.
Catalytic Applications
- The research by Sindhe et al. (2016) synthesized a series of carboxamides using 2-amino-5,6-dimethyl-1H-benzimidazole. They observed significant antimicrobial and antioxidant activities, suggesting applications in pharmaceuticals and biotechnology Sindhe et al., 2016.
Generation of Structurally Diverse Libraries
- A study by Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material to generate a diverse library of compounds. This research enhances the understanding of chemical diversity and synthesis Roman, 2013.
Anticancer Research
- Rasal, Sonawane, and Jagtap (2020) evaluated a new series of pyrrole-3-carboxamide derivatives for anticancer activity. Their study indicates potential applications in developing anticancer drugs Rasal et al., 2020.
Spectroscopic Applications
- The work by Hranjec et al. (2008) on 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives involved spectroscopic studies. This research contributes to the understanding of the spectroscopic properties of related compounds Hranjec et al., 2008.
properties
IUPAC Name |
3-(5,6-dimethyl-1-propylbenzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-4-8-20-15-10-12(3)11(2)9-14(15)19-16(20)13-6-5-7-18-17(13)21/h5-7,9-10H,4,8H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBOPMHPTPLEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C(=C2)C)C)N=C1C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethanamine](/img/structure/B3038301.png)






![(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one](/img/structure/B3038311.png)





